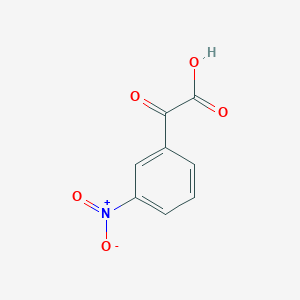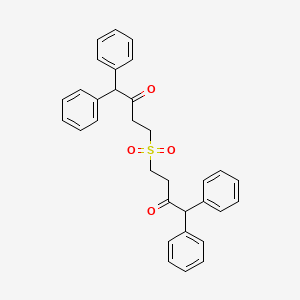
4,4'-Sulfonylbis(1,1-diphenylbutan-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups and a sulfonyl functional group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step introduces the sulfonyl functional group into the molecule.
Final Coupling: The final step involves coupling the sulfonylated intermediate with another aromatic compound through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in high-performance polymers and coatings.
作用机制
The mechanism of action of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
相似化合物的比较
Similar Compounds
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-ol
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-amine
Uniqueness
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one stands out due to its specific structural features, such as the presence of multiple phenyl groups and a sulfonyl functional group. These features contribute to its unique chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
63261-20-1 |
|---|---|
分子式 |
C32H30O4S |
分子量 |
510.6 g/mol |
IUPAC 名称 |
4-(3-oxo-4,4-diphenylbutyl)sulfonyl-1,1-diphenylbutan-2-one |
InChI |
InChI=1S/C32H30O4S/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)21-23-37(35,36)24-22-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,31-32H,21-24H2 |
InChI 键 |
IYNZEMUHGCUASW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCS(=O)(=O)CCC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


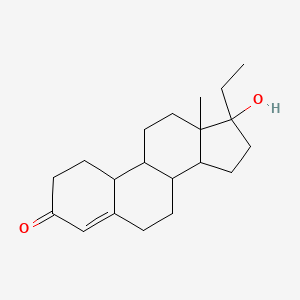
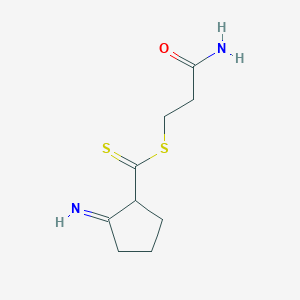

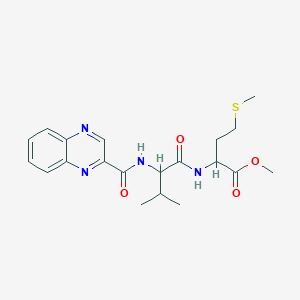
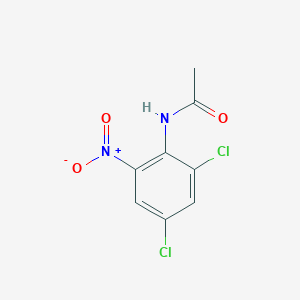
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
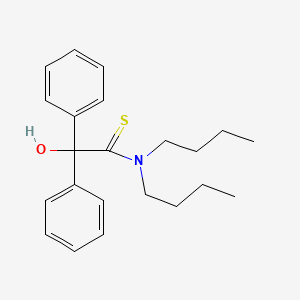
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)


![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)

